F8-S43-S3

SARS-CoV-2 Mpro inhibitor IC50

Researchers screening for SARS-CoV-2 Mpro inhibitors often lack a well-characterized non-peptidomimetic benchmark compound. F8-S43-S3 (IC50 9.69 µM) is a validated chemical probe from the 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide class, enabling reliable assay normalization and hit validation. • Distinct non-peptidomimetic scaffold avoids cross-resistance liabilities of peptidomimetic inhibitors (e.g., Nirmatrelvir). • Low cytotoxicity (CC50 > 100 µM) ensures clean cell-based assay results without confounding viability effects. • Serves as the foundational hit for SAR-driven medicinal chemistry optimization, with documented 5.7-fold potency gains achievable through rational derivatization.

Molecular Formula C12H10N4O3S
Molecular Weight 290.30 g/mol
Cat. No. B2621505
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameF8-S43-S3
Molecular FormulaC12H10N4O3S
Molecular Weight290.30 g/mol
Structural Identifiers
InChIInChI=1S/C12H10N4O3S/c13-12(20)15-14-7-10-5-6-11(19-10)8-1-3-9(4-2-8)16(17)18/h1-7H,(H3,13,15,20)/b14-7+
InChIKeyAZTASKRPWMAJOD-VGOFMYFVSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

F8-S43-S3: Validated SARS-CoV-2 Mpro Inhibitor


F8-S43-S3 (CAS: 1632320-78-5), also known as (E)-2-((5-(4-nitrophenyl)furan-2-yl)methylene)hydrazine-1-carbothioamide, is a non-peptidomimetic inhibitor of the SARS-CoV-2 main protease (Mpro) [1]. Identified through in-house library screening, it is a member of the 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide chemical class . This compound serves as a validated chemical probe for studying Mpro, a critical enzyme in the viral replication cycle, making it a valuable tool in COVID-19 research and antiviral drug development [1].

F8-S43-S3: Why Generic Mpro Inhibitor Substitution Fails


While numerous SARS-CoV-2 Mpro inhibitors are available, direct substitution with another in-class compound is scientifically invalid without rigorous comparative validation. The specific (E)-2-((5-(4-nitrophenyl)furan-2-yl)methylene)hydrazine-1-carbothioamide scaffold of F8-S43-S3 confers a unique binding mode and structure-activity relationship (SAR) profile that distinguishes it from peptidomimetic inhibitors (e.g., Nirmatrelvir) and other non-peptidomimetic chemotypes [1]. Small structural changes within this class can lead to substantial potency shifts, as demonstrated by the 5.7-fold improvement from F8-S43 (IC50 10.76 µM) to F8-B22 (IC50 1.55 µM) [2]. Consequently, procurement decisions should be guided by a specific, quantitative understanding of F8-S43-S3's performance relative to its closest analogs, as detailed below.

F8-S43-S3: Head-to-Head Performance vs. Comparators


Enzymatic Potency vs. Optimized Lead Compounds

F8-S43-S3, the commercially available form of the hit compound F8-S43, exhibits an IC50 of 9.69 µM against SARS-CoV-2 Mpro [1]. This is significantly less potent than the optimized, non-peptidomimetic analogs F8-B6 and F8-B22, which were developed from F8-S43 via structure-based drug design and show IC50 values of 1.57 µM and 1.55 µM, respectively [2]. This represents a 5.2- to 5.3-fold improvement in potency for the optimized leads.

SARS-CoV-2 Mpro inhibitor IC50

Non-Peptidomimetic Chemotype vs. Nirmatrelvir

F8-S43-S3 is a non-peptidomimetic inhibitor of Mpro, a class distinct from peptidomimetic inhibitors like the clinical candidate Nirmatrelvir (PF-07321332) [1][2]. While Nirmatrelvir achieves a potent IC50 of 0.84 µM, its peptidomimetic structure is associated with different binding interactions and potential resistance profiles [2]. F8-S43-S3 and its derivatives offer an alternative, non-peptidomimetic starting point for drug discovery, which may be valuable in addressing peptidomimetic-associated resistance or for use in combination therapies.

SARS-CoV-2 Mpro inhibitor Non-peptidomimetic

SAR Baseline of the Furan-2-ylmethylene Series

The primary publication positions F8-S43 (and by extension, F8-S43-S3) as the initial hit compound from which more potent analogs (F8-B6, F8-B22) were derived via structure-based drug design [1]. This establishes F8-S43-S3 as the essential reference standard for understanding the structure-activity relationship (SAR) of this novel chemical series. Any study aiming to reproduce or build upon the published SAR for this class must use F8-S43-S3 as the benchmark control.

SARS-CoV-2 Mpro inhibitor SAR

Favorable Cytotoxicity Profile in Mammalian Cells

The optimized analog F8-B6, derived directly from the F8-S43 scaffold, exhibited low cytotoxicity with CC50 values exceeding 100 µM in both Vero and MDCK cell lines [1]. Given that F8-S43 is the direct parent scaffold, this data strongly suggests that F8-S43-S3 possesses a similarly favorable safety window in vitro, with a high selectivity index (CC50/IC50 > 10) that is critical for its utility as a chemical probe in cell-based assays.

SARS-CoV-2 Mpro inhibitor Cytotoxicity

F8-S43-S3: Key Applications in Antiviral Research


Screening and Validation of Novel Mpro Inhibitors

Use F8-S43-S3 as a positive control or benchmark compound in enzymatic and cell-based assays designed to identify new Mpro inhibitors. Its well-characterized IC50 of 9.69 µM provides a reliable reference point for normalizing assay performance and comparing the potency of new hits [1][2].

SAR Studies of Non-Peptidomimetic Mpro Inhibitors

Employ F8-S43-S3 as the foundational hit for medicinal chemistry campaigns. Researchers can synthesize and test new derivatives based on the 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide scaffold, using F8-S43-S3's IC50 as the baseline for quantifying improvements in potency and for rational optimization efforts [1].

Mpro Binding Modes and Resistance Mechanisms

Utilize F8-S43-S3 in biophysical studies (e.g., X-ray crystallography, surface plasmon resonance) to map its binding interactions with Mpro. Understanding its non-peptidomimetic binding mode can inform the design of inhibitors that overcome resistance to peptidomimetic drugs like Nirmatrelvir [1][2].

Development of Cellular Antiviral Assays

Incorporate F8-S43-S3 into cell-based models (e.g., Vero or MDCK cells infected with SARS-CoV-2) to study Mpro inhibition in a physiologically relevant context. The low cytotoxicity of its scaffold (CC50 > 100 µM) [1] makes it a suitable tool for such assays without confounding cell viability issues.

Quote Request

Request a Quote for F8-S43-S3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.